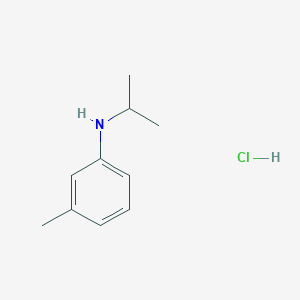
3-甲基-N-(丙-2-基)苯胺盐酸盐
描述
3-methyl-N-(propan-2-yl)aniline hydrochloride: is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-methyl group and an isopropyl group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
科学研究应用
Chemistry: 3-methyl-N-(propan-2-yl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. It can be used in the synthesis of compounds with analgesic, anti-inflammatory, or antimicrobial activities.
Industry: In the industrial sector, 3-methyl-N-(propan-2-yl)aniline hydrochloride is utilized in the production of specialty chemicals, agrochemicals, and polymer additives. Its role as an intermediate in various chemical processes highlights its importance in industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(propan-2-yl)aniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-methylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 3-methyl-N-(propan-2-yl)aniline hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or recrystallization are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 3-methyl-N-(propan-2-yl)aniline hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or alkylated derivatives.
作用机制
The mechanism of action of 3-methyl-N-(propan-2-yl)aniline hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3-methyl and isopropyl groups can influence its binding affinity and specificity towards these targets. The hydrochloride salt form enhances its solubility, facilitating its interaction with biological molecules.
相似化合物的比较
N-(propan-2-yl)aniline hydrochloride: Lacks the 3-methyl group, which may affect its reactivity and binding properties.
3-methylaniline hydrochloride: Lacks the isopropyl group, which can influence its solubility and interaction with molecular targets.
N-ethyl-3-methylaniline hydrochloride: Substitutes the isopropyl group with an ethyl group, potentially altering its chemical and biological properties.
Uniqueness: 3-methyl-N-(propan-2-yl)aniline hydrochloride is unique due to the presence of both the 3-methyl and isopropyl groups, which can enhance its solubility, reactivity, and specificity in various applications. The combination of these substituents provides distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
3-methyl-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-5-9(3)7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCWNRACTUXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



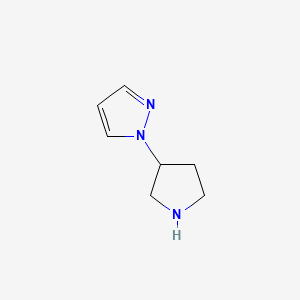

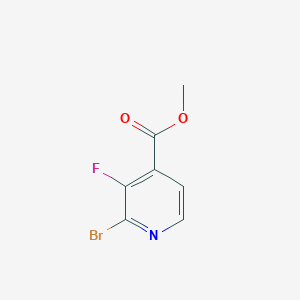
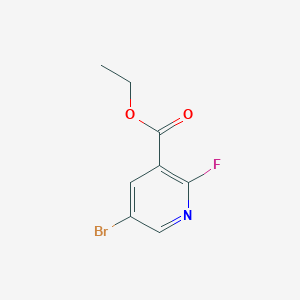

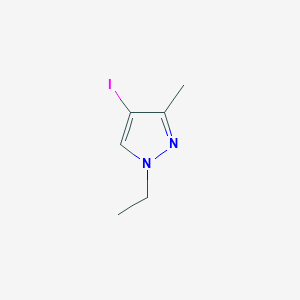
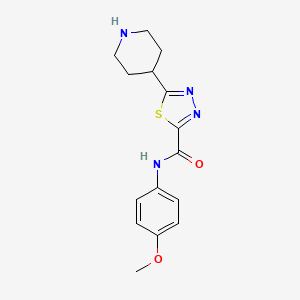
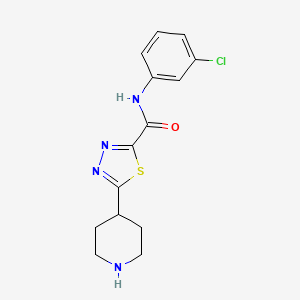
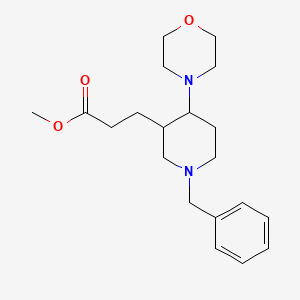
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B1420879.png)

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate](/img/structure/B1420884.png)
![3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420886.png)
